molecular formula C14H10O4 B042490 5-Hydroxy-1-methoxyxanthone CAS No. 27770-13-4

5-Hydroxy-1-methoxyxanthone

Cat. No.: B042490
CAS No.: 27770-13-4
M. Wt: 242.23 g/mol
InChI Key: GCAMSSLNXVYMKS-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methoxyxanthone: is a naturally occurring xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The structure of this compound consists of a xanthone core with a hydroxyl group at the fifth position and a methoxy group at the first position. This compound is found in various plant species and has been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methoxyxanthone can be achieved through several methods. One common approach involves the cyclization of appropriate benzophenone derivatives. For instance, the reaction of 2-hydroxybenzophenone with methoxyphenol under acidic conditions can yield the desired xanthone derivative. Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the efficiency of the cyclization process. Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-methoxyxanthone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxyxanthones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxy-1-methoxyxanthone is used as a building block in the synthesis of more complex xanthone derivatives. Its unique structure allows for the exploration of various chemical modifications.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in inhibiting certain enzymes and pathways involved in oxidative stress and inflammation .

Medicine: this compound has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in health supplements .

Comparison with Similar Compounds

  • 1-Hydroxy-5-methoxyxanthone
  • 1-Hydroxy-7-methoxyxanthone
  • 2-Hydroxy-1-methoxyxanthone
  • 3-Hydroxy-2-methoxyxanthone
  • 3-Hydroxy-4-methoxyxanthone

Comparison: 5-Hydroxy-1-methoxyxanthone is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. Compared to other methoxyxanthones, it may exhibit different pharmacokinetic properties and bioavailability. The presence of the hydroxyl group at the fifth position can enhance its antioxidant activity compared to other derivatives .

Properties

IUPAC Name

5-hydroxy-1-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAMSSLNXVYMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333064
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27770-13-4
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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